2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolo-pyrimidines, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antiviral research. The molecular formula for this compound is , and it has a molecular weight of approximately 256.33 g/mol. The compound is characterized by the presence of a methylsulfanyl group and a naphthyl moiety, which contribute to its unique chemical properties and biological activities.
The compound can be classified under the category of heterocyclic compounds, specifically within the triazolo[1,5-a]pyrimidines family. It has been synthesized and studied for its potential anticancer properties and other pharmacological effects. The synthesis routes and biological evaluations are documented in various scientific research articles, highlighting its relevance in drug discovery.
The synthesis of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes that may include cyclization reactions, substitution reactions, and functional group modifications.
One reported method includes the reaction of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with appropriate reagents under controlled conditions to yield the desired product. The reaction conditions often involve heating in solvents such as diphenyl ether at elevated temperatures (around 250 °C) for several hours to achieve satisfactory yields (up to 88%) .
The molecular structure of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused with a pyrimidine ring. The methylsulfanyl group is attached at the second position of the triazole ring, while the naphthyl group is located at the seventh position of the pyrimidine.
The compound can undergo various chemical reactions typical of heterocycles, including electrophilic substitutions and nucleophilic additions. For instance, it can react with different amines or thiols to form derivatives that may exhibit enhanced biological activity.
In one study, derivatives were synthesized through substitution reactions involving the triazole nitrogen atoms with various nucleophiles . These reactions are critical for exploring structure-activity relationships in medicinal chemistry.
The mechanism of action for compounds like 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors implicated in disease processes. For example, some triazolo-pyrimidines have been shown to inhibit pathways involved in cancer cell proliferation by targeting kinases or other signaling molecules .
Studies have indicated that certain derivatives can inhibit the ERK signaling pathway in cancer cells, leading to reduced proliferation and induced apoptosis . This highlights the potential therapeutic applications of this compound in oncology.
Relevant data from studies indicate that modifications can significantly affect solubility and biological activity .
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in:
The [1,2,4]triazolo[1,2-a]pyrimidine (TP) scaffold comprises an electron-rich five-membered 1,2,4-triazole ring fused with an electron-deficient six-membered pyrimidine ring, forming a delocalized 10-π electron system. This bicyclic structure serves as a privileged bioisostere for purines due to its isoelectronic nature with the adenine/guanine core while offering distinct advantages in molecular recognition [3] [7]. Unlike purines, the TP heterocycle exhibits limited annular tautomerism, reducing structural ambiguity in biological interactions. However, its aromatic character is nuanced: 1H NMR studies of methyl substituent effects reveal lower aromaticity compared to classical systems like indolizines, resulting in a polarized electronic structure ideal for intermolecular interactions [3]. The C5–C6 bond in the pyrimidine ring displays significant double-bond character (average length ~1.36 Å), while the triazole N1–C5 bond is elongated (~1.38 Å), creating charge-separated regions that facilitate binding to biomolecular targets through π-stacking, hydrogen bonding, and dipole-dipole interactions [3] [9]. This electronic polarization underpins the scaffold’s versatility in medicinal chemistry, enabling mimicry of purine nucleobases in enzyme active sites while modulating physicochemical properties.
Table 1: Key Structural Parameters of the [1,2,4]Triazolo[1,5-a]Pyrimidine Core
| Structural Feature | Parameter | Functional Implication |
|---|---|---|
| Fusion Bond (N1–C5) | ~1.38 Å | Enhanced dipole moment; H-bond acceptor capacity |
| Pyrimidine C5–C6 bond | ~1.36 Å | Electron delocalization; π-stacking capability |
| Degree of Aromaticity | Moderate (NMR studies) | Balanced between reactivity and stability |
| Electron-Rich Ring | Triazole (6π electrons) | Nucleophilic character; metal coordination sites |
| Electron-Deficient Ring | Pyrimidine (4π electrons) | Electrophilic character; hydrogen-bond acceptance |
Substituents at C2, C5, C6, and C7 critically modulate the TP scaffold’s electronic profile and tautomeric behavior. The methylsulfanyl group (–SCH₃) at C2 acts as a potent electron-donating substituent, increasing π-electron density in the fused triazole ring and enhancing hydrogen-bond acceptor strength at adjacent nitrogen atoms (N1 and N3) [2] [7]. This group’s polarizability and moderate hydrophobicity (π ≈ 1.0) improve membrane permeability without compromising aqueous solubility. Positional effects are profound: C7 substituents (e.g., 1-naphthyl in the target compound) conjugate directly with the electron-deficient pyrimidine ring, enabling significant π-extension. The 1-naphthyl group’s orthogonal orientation relative to the TP plane creates a bulky, planar hydrophobic domain ideal for insertion into protein subpockets, while its extended conjugation system lowers the HOMO-LUMO gap, facilitating charge-transfer interactions [3] [8]. Crucially, C6-carboxylic acid derivatives (e.g., CID 2774833) exhibit pH-dependent lactam-lactim tautomerism, whereas the C2-methylsulfanyl/C7-aryl combination prevents annular tautomerism, locking the heterocycle in a single, predictable configuration for consistent target engagement [1] [10].
The 2-(methylsulfanyl)-7-(1-naphthyl)TP derivative exhibits distinct pharmacophoric features compared to clinically explored TP analogs. Unlike Trapidil (vasodilator, 2-diethylamino-5-methyl-TP), which relies on C5/C7 alkylamino groups for PDGF receptor antagonism, the 1-naphthyl group provides a rigid, hydrophobic pharmacophore with superior stacking potential [3] [8]. Antiviral TP derivatives (e.g., Triazavirin) typically incorporate nitro groups or annulated rings at C7, contrasting with the unsubstituted naphthalene’s balanced lipophilicity and metabolic stability [2]. GABA modulators like anticonvulsant TP 5c prioritize C7-alkoxy groups for hydrogen-bond donation, whereas the methylsulfanyl/naphthyl combination exclusively enables hydrophobic binding [4]. Proteasome inhibitors (e.g., antileishmanial TP WO2015095477A1) utilize C5/C7 heteroaryl systems for chelating metal ions, a feature absent in the target compound [6]. The methylsulfanyl group parallels linker strategies in nonannulated tetrazolylpyrimidine antivirals (e.g., compound 12b), where sulfur atoms enhance selectivity indices against influenza A (SI=10 vs rimantadine’s SI=5) by enabling hydrophobic interactions with low cytotoxicity [2].
Table 2: Bioactivity Comparison of Triazolo[1,5-a]pyrimidine Derivatives
| Compound | C2 Substituent | C7 Substituent | Primary Activity | Key Structural Advantage |
|---|---|---|---|---|
| 2-(Methylsulfanyl)-7-(1-naphthyl)TP | SCH₃ | 1-Naphthyl | Under investigation | Extended π-system; hydrophobic pocket access |
| Triazavirin® (Riamilovir) | SCH₃ | Annulated triazinone | Broad-spectrum antiviral | Planar fused system for RNA polymerase binding |
| Compound 12b [2] | – | Tetrazolylacetic acid | Anti-influenza (H1N1) SI=10 | Sulfur linker enabling low cytotoxicity |
| GABA modulator 5c [4] | H | 4-Fluorophenoxy | Anticonvulsant (ED₅₀=31.81 mg/kg) | Ether oxygen for H-bonding at GABAₐ receptor |
| CXCR2 antagonist 75 [3] | Morpholine | Phenyl | Chemokine receptor inhibition | Basic nitrogen for salt bridge formation |
The 1-naphthyl group’s nonlinear geometry differentiates it from smaller planar aryl groups (e.g., phenyl in CXCR2 antagonists) by enabling deeper insertion into allosteric sites, while its higher cLogP (~4.2) versus phenyl analogs (~2.5) necessitates careful optimization of pharmacokinetics. Unlike microtubule-targeting TPs (e.g., compound 67) that require C5,C7-diaryl systems for tubulin binding, the monosubstituted naphthyl derivative likely engages shallower protein pockets, potentially reducing off-target effects [3] [8]. The absence of ionizable groups distinguishes it from PDE2 inhibitors (e.g., US11186582B2), which utilize C5 amino groups for catalytic site binding, suggesting a novel mechanism of action for the naphthyl derivative [8].
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1